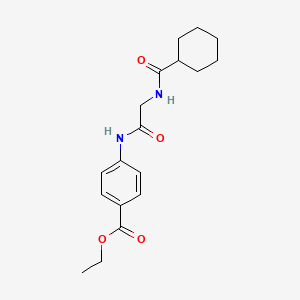

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate

Description

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is a benzoate ester derivative featuring a central acetamido group substituted with a cyclohexanecarboxamido moiety. The compound’s structure comprises an ethyl ester at the para position of the benzene ring, with an acetamide linker connected to a secondary cyclohexane carboxamide group.

Properties

IUPAC Name |

ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZYYADNGALDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Hydrolysis: 4-(2-(Cyclohexanecarboxamido)acetamido)benzoic acid.

Reduction: Ethyl 4-(2-(cyclohexanemethylamino)acetamido)benzoate.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the acetamido group or the benzene ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on polar dimethylamino group. †Calculated using analogous structures and software predictions.

Key Observations:

- Lipophilicity: The target compound’s cyclohexane group contributes to a higher logP (~4.0) compared to dimethylamino-substituted analogs (logP ~1.5) .

- Molecular Weight : Bulky substituents (e.g., benzimidazole-thio in ) increase molecular weight, which may affect pharmacokinetics. The target compound’s moderate size (~350 Da) aligns with Lipinski’s rule for drug-likeness.

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits high reactivity in polymerization reactions due to electron-donating dimethylamino groups . In contrast, the target compound’s carboxamide groups may favor hydrogen bonding, influencing binding affinity in biological targets.

Biological Activity

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate, often referred to as EHCB, is an organic compound that has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

EHCB is characterized by the following structural elements:

- Benzoate Ester Group : This moiety contributes to the compound's reactivity and solubility.

- Amide Linkage : The presence of an amide bond enhances its biological interactions.

- Cyclohexane Ring : This feature may influence the compound's biological activity and pharmacokinetics.

Antimicrobial Properties

EHCB has demonstrated significant antimicrobial activity against a variety of microbial strains, including:

- Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Fungi :

- Candida albicans

- Aspergillus niger

In laboratory studies, EHCB exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as an effective antimicrobial agent in therapeutic applications .

Antitumor Activity

Research indicates that EHCB possesses antitumor properties, particularly against HepG2 liver cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that EHCB may inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

The exact mechanism by which EHCB exerts its biological effects is still under investigation. However, similar compounds have been noted to interact with various biochemical pathways:

- Inhibition of Cell Wall Synthesis : The antimicrobial activity may be attributed to interference with bacterial cell wall synthesis.

- Apoptosis Induction : The antitumor effects are likely linked to the activation of apoptotic pathways in cancer cells.

- Cytokine Modulation : Anti-inflammatory properties may stem from the modulation of cytokine release .

Toxicity and Safety Profile

Toxicological studies indicate that EHCB has low acute toxicity, with LD50 values exceeding 2000 mg/kg in animal models. It has not shown mutagenicity or genotoxicity, indicating a favorable safety profile for further development. Nonetheless, comprehensive long-term toxicity studies are necessary to fully assess its safety .

Applications in Research and Industry

EHCB's diverse biological activities make it a candidate for various applications:

- Pharmaceutical Development : Potential drug candidate for antimicrobial and anticancer therapies.

- Organic Synthesis : Serves as a reactive intermediate in synthesizing more complex organic molecules.

- Material Science : Investigated for use in corrosion inhibition and as a sensitizer in dye-sensitized solar cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2-cyanoacetamido)benzoate | Similar structure without cyclohexane | Limited antimicrobial activity |

| Ethyl 4-(2-(cyclopentanecarboxamido)acetamido)benzoate | Cyclopentane instead of cyclohexane | Moderate antitumor activity |

The unique presence of the cyclohexane ring in EHCB may confer specific properties that enhance its biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.